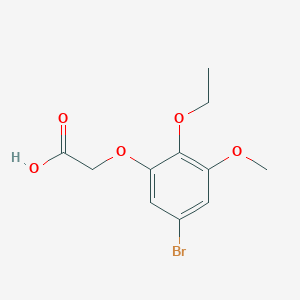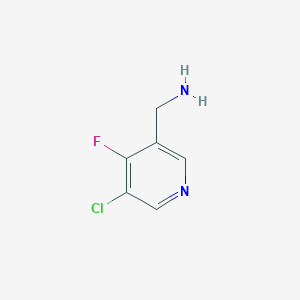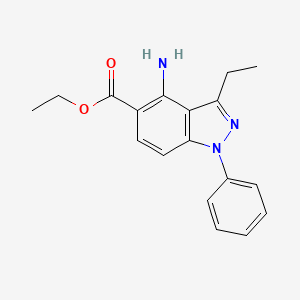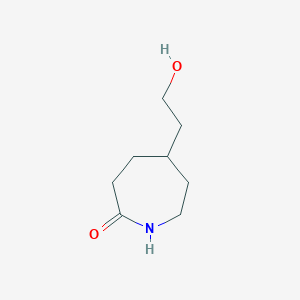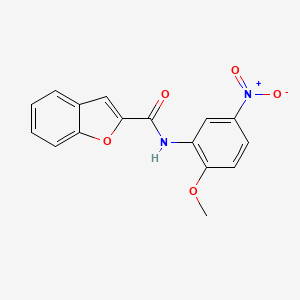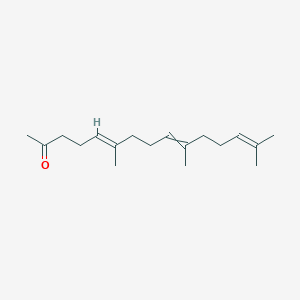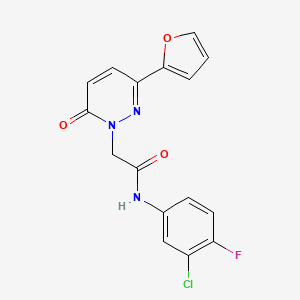
Methyl 3,5-diacetylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,5-diacetylbenzoate: is an organic compound with the molecular formula C11H12O4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by acetyl groups, and the carboxyl group is esterified with methanol. This compound is of interest in organic synthesis and various research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 3,5-diacetylbenzoate can be synthesized through the Friedel-Crafts acylation of methyl benzoate. The reaction involves the use of acetyl chloride (CH3COCl) and an aluminum chloride (AlCl3) catalyst. The reaction is typically carried out in an anhydrous environment to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Friedel-Crafts Acylation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps maintain the anhydrous conditions and precise temperature control required for optimal yield.
化学反応の分析
Types of Reactions: Methyl 3,5-diacetylbenzoate undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Corresponding carboxylic acids
-
Reduction:
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Anhydrous solvents (e.g., ether, tetrahydrofuran)
Products: Corresponding alcohols
-
Substitution:
Reagents: Halogens (e.g., bromine, chlorine)
Conditions: Presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3)
Products: Halogenated derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Bromine in the presence of iron(III) bromide
Major Products:
Oxidation: 3,5-diacetylbenzoic acid
Reduction: 3,5-dihydroxybenzoic acid
Substitution: 3,5-diacetyl-4-bromobenzoate
科学的研究の応用
Methyl 3,5-diacetylbenzoate has several applications in scientific research:
-
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of electrophilic aromatic substitution reactions.
-
Biology:
- Investigated for its potential antimicrobial properties.
- Used in the development of bioactive compounds.
-
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
-
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of fragrances and flavoring agents.
作用機序
The mechanism of action of methyl 3,5-diacetylbenzoate involves its interaction with various molecular targets and pathways. The compound’s acetyl groups can participate in nucleophilic acyl substitution reactions, leading to the formation of covalent bonds with nucleophiles. This reactivity is crucial in its role as an intermediate in organic synthesis.
Molecular Targets and Pathways:
Nucleophilic Acyl Substitution: The acetyl groups on the benzene ring can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, facilitated by the electron-withdrawing acetyl groups.
類似化合物との比較
Methyl 3,5-diacetylbenzoate can be compared with other similar compounds, such as:
-
Methyl 3,5-dinitrobenzoate:
- Contains nitro groups instead of acetyl groups.
- Exhibits different reactivity due to the electron-withdrawing nature of nitro groups.
-
Methyl 3,5-dimethylbenzoate:
- Contains methyl groups instead of acetyl groups.
- Less reactive in electrophilic aromatic substitution reactions.
-
Methyl 3,5-dihydroxybenzoate:
- Contains hydroxyl groups instead of acetyl groups.
- More reactive in nucleophilic substitution reactions.
特性
分子式 |
C12H12O4 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
methyl 3,5-diacetylbenzoate |
InChI |
InChI=1S/C12H12O4/c1-7(13)9-4-10(8(2)14)6-11(5-9)12(15)16-3/h4-6H,1-3H3 |
InChIキー |
IPFBQMHHEFOJDW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC(=C1)C(=O)OC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


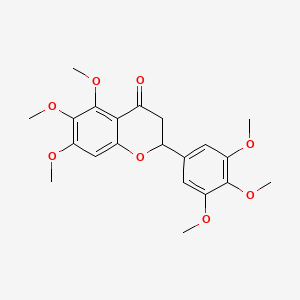
![2-(((3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B14867142.png)

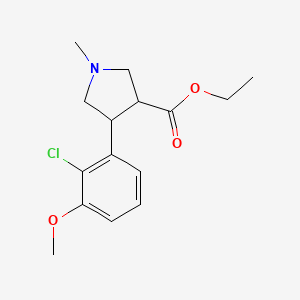
![[1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carbaldehyde](/img/structure/B14867159.png)
